Hirullin
描述
Hirullin, derived from the leech compound hirudin, is a potent antithrombin agent with significant therapeutic potential in the management of thrombotic diseases. It is a synthetic peptide that acts as a highly specific, direct inhibitor of both free and clot-bound thrombin, offering a potential alternative to traditional anticoagulants like heparin .
Synthesis Analysis
The synthesis of hirullin and its analogs involves rational design and solid-phase peptide synthesis techniques. Hirulog, a hirudin-based synthetic peptide, was designed using the protein hirudin as a model. The synthesis of another analog, hirufos, was achieved using the Fmoc strategy, which included the incorporation of a stable phosphono derivative of L-phenylalanine to enhance anticoagulant properties .
Molecular Structure Analysis
Hirullin and its analogs are characterized by a bivalent structure that includes an active-site specificity sequence, a polymeric linker, and an anion-binding exosite (ABE) recognition sequence. The design of these peptides is such that they can inhibit the thrombin catalytic site and exhibit specificity for the ABE of alpha-thrombin. The optimal inhibitory activity of these peptides depends on the integrity of all three structural components .
Chemical Reactions Analysis
Hirullin and its analogs inhibit the thrombin-catalyzed hydrolysis of substrates and block fibrinogen clotting activity by binding to non-catalytic sites on thrombin. The inhibition of thrombin by these peptides is highly specific, as they do not inhibit other serine proteases such as factor Xa, plasmin, or trypsin at concentrations significantly higher than those required for thrombin inhibition .
Physical and Chemical Properties Analysis
The anticoagulant activity of hirullin is evident through its ability to prolong various coagulation parameters such as activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT). The peptide is rapidly cleared from the human body with a half-life of approximately 36 minutes. Its anticoagulant effects are dose-dependent and can be sustained through continuous infusion, demonstrating its potential for controlled anticoagulation in clinical settings .
Relevant Case Studies
Clinical trials such as the Thrombin Inhibition in Myocardial Ischemia (TIMI) 7 trial have investigated the efficacy of hirulog in patients with unstable angina. The study found that higher doses of hirulog, when used in conjunction with aspirin, reduced the incidence of death or nonfatal myocardial infarction. Moreover, hirulog was generally well-tolerated with a low incidence of major hemorrhage . Another study evaluated the anticoagulant effects of hirulog in patients with coronary artery disease, confirming its potent anticoagulant profile and good tolerability .
科学研究应用
抗凝血酶活性
Hirullin,特别是Hirullin P18,是一种具有强大抗凝血酶活性的蛋白质,类似于饥饿素。研究表明,其C端片段乙酰化Hirullin P1840-61具有与乙酰化去硫饥饿素45-65相当的抗凝血酶活性。这是重要的,因为它通过结合凝血酶上的非催化位点来抑制纤维蛋白凝块的形成。强调了特定残基(如Phe51)在这种抗凝血酶活性中的关键性,突显了其在抗血栓治疗中的潜力 (Krstenansky, Owen, Yates, & Mao, 1990)。
临床环境中的凝血酶抑制
Hirulog,一种与Hirullin相关的直接凝血酶抑制剂,在各种临床环境中得到了广泛探讨。它显示出在预防手术后深静脉血栓形成(DVT),治疗不稳定性心绞痛,协助急性心肌梗死在溶栓过程中以及预防经皮冠状动脉成形术(PTCA)的急性并发症方面具有潜力。对Hirulog的探索突显了直接凝血酶抑制剂如Hirullin在管理动脉血栓栓塞和其临床活性和耐受性中的潜力 (Maraganore & Adelman, 1996)。
在不稳定性心绞痛治疗中的作用
关于Hirulog的特定研究表明其在治疗不稳定性心绞痛中的疗效。例如,一项研究表明,在不稳定性心绞痛患者中持续静脉输注Hirulog导致稳定的、剂量依赖的抗凝和抗血栓效果,展示了其作为治疗该病症的新方法的潜力 (Lidón, Théroux, Juneau, Adelman, & Maraganore, 1993)。
对血小板沉积的影响
此外,已经调查了Hirulog对血小板沉积的影响。在大鼠颈动脉内膜切除术模型中,Hirulog与阿司匹林结合显著减少了接受微外科内膜切除术的阿司匹林治疗大鼠的血小板沉积,表明其在减少动脉血栓事件中的作用 (Hamelink et al., 1995)。
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDUBJRKXIMUCO-DUBUDNBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H96N14O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hirullin |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。